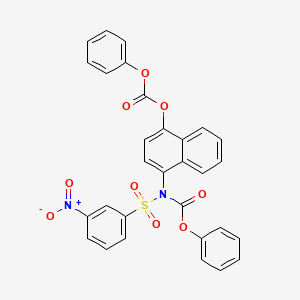
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate, commonly known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. NPPB is a potent inhibitor of chloride ion channels, which makes it a valuable tool for studying the role of these channels in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Catalyst Efficiency in Cross-Coupling Reactions
Nickel complexes, acting as catalysts for aryl C-O bond activation in phenol derivatives, represent a significant area of application. These complexes are developed to improve the efficiency of cross-coupling reactions, which are fundamental in creating complex molecules for various scientific purposes. The research indicates that nickel-catalyzed processes involving phenyl sulfonates and phenyl esters, among others, can be optimized through a pathway involving a five-centered transition state. This pathway enhances the nucleophilicity of nickel and facilitates the aryl C-O bond oxidative addition, crucial for efficient cross-coupling reactions (Uthayopas & Surawatanawong, 2019).
Anticancer Activity of 1,4-Naphthoquinone Derivatives
Another significant application area is the synthesis and evaluation of 1,4-naphthoquinone derivatives for their anticancer activity. These derivatives have shown remarkable cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. Compounds synthesized from phenylaminosulfanyl-1,4-naphthoquinone derivatives exhibited potent cytotoxic activity, with some displaying low toxicity towards normal human kidney HEK293 cells. The mechanism through which these compounds induce apoptosis and cell cycle arrest at the G1 phase, potentially via upregulation of caspase-3 and caspase-7 proteins, is a key area of interest. This research underscores the potential of these compounds as potent agents against cancer (Ravichandiran et al., 2019).
Synthesis and Properties of Sulfonated Polyimides
Research into the synthesis and properties of novel side-chain-sulfonated polyimides, derived from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone, has applications in creating flexible and tough membranes with high mechanical strength. These membranes exhibit anisotropic swelling and reasonably high proton conductivity, which are desirable properties for their use in various technological applications, such as fuel cells. The stability of sulfonic acid groups and the materials' solubility in common aprotic solvents are of particular interest, indicating the potential for these materials in advanced scientific research and applications (Chen et al., 2006).
Propiedades
IUPAC Name |
[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]naphthalen-1-yl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O9S/c33-29(39-22-11-3-1-4-12-22)31(42(37,38)24-15-9-10-21(20-24)32(35)36)27-18-19-28(26-17-8-7-16-25(26)27)41-30(34)40-23-13-5-2-6-14-23/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINXITHHPDIRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)
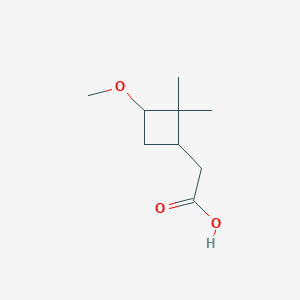
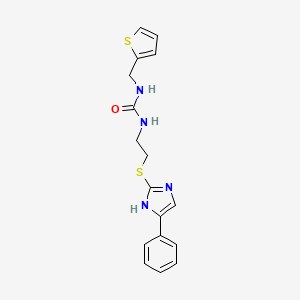
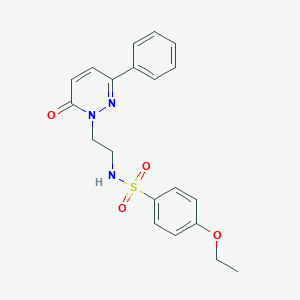
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)
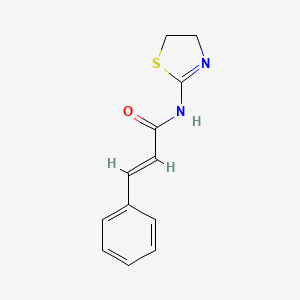
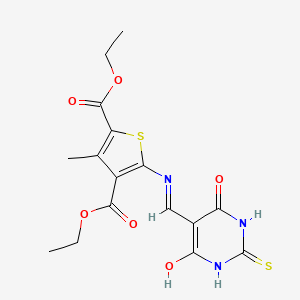
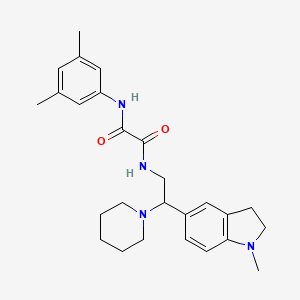
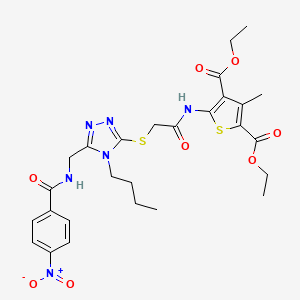
![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)
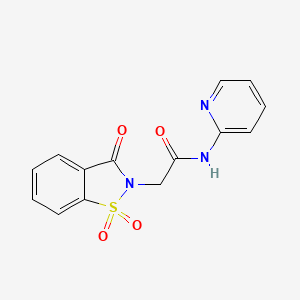
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)
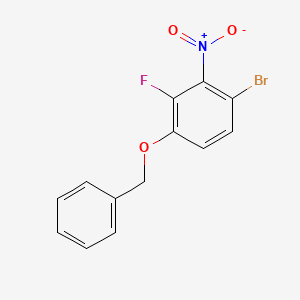
![(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2828832.png)